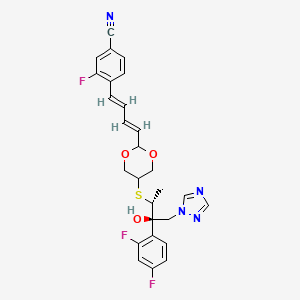

Embeconazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il présente une activité antifongique puissante in vitro et in vivo, ciblant une gamme de champignons cliniquement importants tels que Candida albicans, les espèces d'Aspergillus et Cryptococcus neoformans . L'Embéconazole est actuellement en phase I d'essais aux États-Unis et en Europe, montrant un potentiel d'utilisation contre les souches fongiques résistantes aux médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Embéconazole implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :

Condensation de Darzen : Cette étape implique la réaction de la 2,4-dichlorobutyrophénone avec le méthylate de sodium et le chloroacétate de méthyle.

Réduction et estérification : L'intermédiaire est ensuite réduit et estérifié en utilisant du chlorure de méthylsulfonyle et du triazole.

Synthèse finale : Le produit final est obtenu par une série de réactions impliquant le borohydrure de potassium.

Méthodes de production industrielle : La production industrielle d'Embéconazole suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le processus est conçu pour être énergétiquement efficace et respectueux de l'environnement, avec une génération minimale de déchets .

Analyse Des Réactions Chimiques

Types de réactions : L'Embéconazole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de sulfoxydes et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'Embéconazole en ses alcools correspondants et en d'autres formes réduites.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits, ainsi que des analogues substitués de l'Embéconazole .

4. Applications de la recherche scientifique

L'Embéconazole a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agents antifongiques triazoliques et leurs propriétés chimiques.

Biologie : Investigated for its antifungal activity against various fungal pathogens, including drug-resistant strains.

Médecine : Agent thérapeutique potentiel pour traiter les infections fongiques invasives, en particulier chez les patients immunodéprimés.

Industrie : Utilisé dans le développement de nouvelles formulations antifongiques et comme composé de référence dans le contrôle qualité

5. Mécanisme d'action

L'Embéconazole exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14α-déméthylase (CYP51A1), qui est cruciale pour la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En perturbant la synthèse de l'ergostérol, l'Embéconazole compromet l'intégrité de la membrane cellulaire fongique, conduisant à la mort cellulaire .

Composés similaires :

Voriconazole : Another triazole antifungal with a broad spectrum of activity.

Posaconazole : Connu pour son efficacité contre un large éventail d'agents pathogènes fongiques.

Isavuconazole : Un triazole à spectre étendu ayant une activité contre les levures, les moisissures et les champignons dimorphes.

Unicité de l'Embéconazole : L'Embéconazole se distingue par son activité puissante contre les souches fongiques résistantes aux médicaments et son potentiel d'utilisation dans les formulations orales et intraveineuses. Sa structure chimique unique et son mécanisme d'action en font un candidat prometteur pour un développement ultérieur en thérapie antifongique .

Applications De Recherche Scientifique

Embeconazole has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triazole antifungal agents and their chemical properties.

Biology: Investigated for its antifungal activity against various fungal pathogens, including drug-resistant strains.

Medicine: Potential therapeutic agent for treating invasive fungal infections, especially in immunocompromised patients.

Industry: Used in the development of new antifungal formulations and as a reference compound in quality control

Mécanisme D'action

Embeconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparaison Avec Des Composés Similaires

Voriconazole: Another triazole antifungal with a broad spectrum of activity.

Posaconazole: Known for its efficacy against a wide range of fungal pathogens.

Isavuconazole: An extended-spectrum triazole with activity against yeasts, molds, and dimorphic fungi.

Uniqueness of Embeconazole: this compound stands out due to its potent activity against drug-resistant fungal strains and its potential for use in both oral and intravenous formulations. Its unique chemical structure and mechanism of action make it a promising candidate for further development in antifungal therapy .

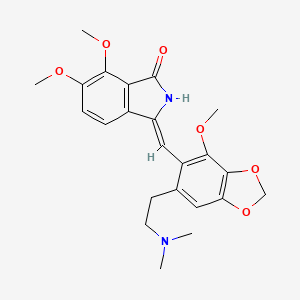

Propriétés

Numéro CAS |

329744-44-7 |

|---|---|

Formule moléculaire |

C27H25F3N4O3S |

Poids moléculaire |

542.6 g/mol |

Nom IUPAC |

4-[(1E,3E)-4-[5-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]sulfanyl-1,3-dioxan-2-yl]buta-1,3-dienyl]-3-fluorobenzonitrile |

InChI |

InChI=1S/C27H25F3N4O3S/c1-18(27(35,15-34-17-32-16-33-34)23-9-8-21(28)11-25(23)30)38-22-13-36-26(37-14-22)5-3-2-4-20-7-6-19(12-31)10-24(20)29/h2-11,16-18,22,26,35H,13-15H2,1H3/b4-2+,5-3+/t18-,22?,26?,27-/m1/s1 |

Clé InChI |

XSRKBFUVSRRJDX-ILLAMVBCSA-N |

SMILES isomérique |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=C(C=C(C=C4)C#N)F |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F |

SMILES canonique |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F |

Synonymes |

CS-758 R-120758 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)

](/img/structure/B1237420.png)

![(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B1237424.png)

![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)